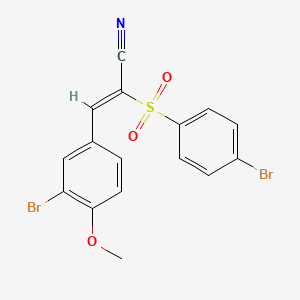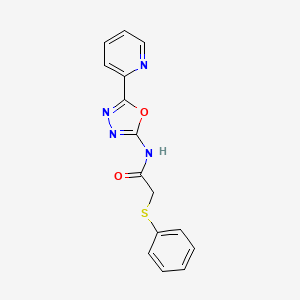
2-(phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide, also known as PTOA, is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
科学的研究の応用
Synthesis and Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activities of compounds related to 2-(phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide. For instance, Fahim and Ismael (2019) investigated the synthesis of novel sulphonamide derivatives, revealing their good antimicrobial activity against various strains, with compounds showing high activity and being supported by computational calculations for anticipated new compounds (Fahim & Ismael, 2019). Another study by Gul et al. (2017) prepared a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which displayed significant antimicrobial activity and lower cytotoxicity, suggesting their potential for further biological screening (Gul et al., 2017).
Biological Assessment and Corrosion Inhibition
Karpina et al. (2019) developed a method for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, demonstrating a range of biological properties. This study provided a synthetic approach that can be used to create diverse functionalized triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019). Yıldırım and Cetin (2008) explored the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives for corrosion inhibition, finding promising inhibition efficiencies in both acidic and oil medium environments, indicating their potential as corrosion inhibitors (Yıldırım & Cetin, 2008).
Anticancer Properties
Vinayak et al. (2014) synthesized novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol and screened them for cytotoxicity against various cancer cell lines. The study found that some compounds exhibited high cytotoxicity, particularly against PANC-1 and HepG2 cell lines, suggesting their potential as anticancer agents (Vinayak et al., 2014).
特性
IUPAC Name |
2-phenylsulfanyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-13(10-22-11-6-2-1-3-7-11)17-15-19-18-14(21-15)12-8-4-5-9-16-12/h1-9H,10H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMWTHBOQBJOGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

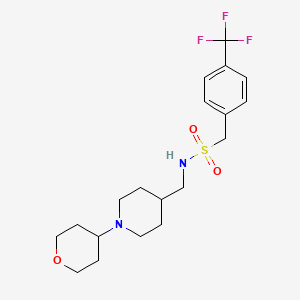

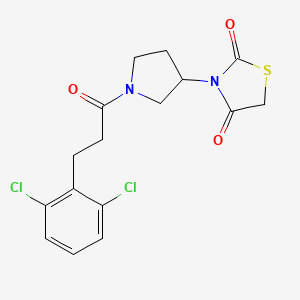
![Benzoic acid, 3,5-dihydroxy-, (2E)-2-[(4-hydroxy-3-nitrophenyl)methylene]hydrazide](/img/structure/B2662587.png)

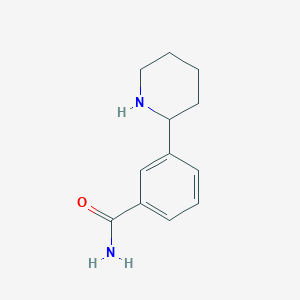

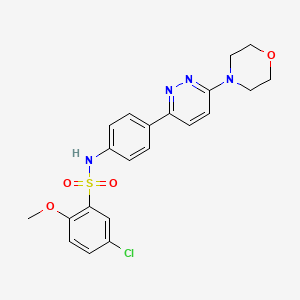
![1-[2-(2,4-Dichlorophenoxy)ethyl]indole-2,3-dione](/img/structure/B2662593.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)propan-2-yl)acrylamide](/img/structure/B2662595.png)
methanone](/img/structure/B2662597.png)


